4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4(2)7-9-5(3)6(12-7)8(10)11/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWAJTGRBAZVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268091-73-1 | |
| Record name | 4-methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is the KRAS G12C mutation, which is responsible for various forms of cancer . This mutation makes up more than 50% of all KRAS mutations .
Mode of Action
this compound acts as an inhibitor of the RAS GTPase family . It specifically targets the G12C mutation in the protein K-Ras, which is encoded by the KRAS gene .
Biochemical Pathways
It is known that the compound inhibits the ras gtpase family, which plays a crucial role in cell signaling pathways .
Pharmacokinetics
It is indicated that the compound has a moderate duration of action as it is given daily .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the RAS GTPase family . This inhibition disrupts the cell signaling pathways associated with the KRAS G12C mutation, thereby potentially slowing or stopping the growth of cancer cells .
Biological Activity
4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid (CAS Number: 77356-07-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features an oxazole ring, which is known for its diverse biological activities. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. For example, one common method includes the reaction of 4-methyl-2-propan-2-yl-1,3-oxazole with various coupling agents .
Antimicrobial Properties
Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial activity. A review highlighted that various oxazole derivatives, including 4-Methyl-2-(propan-2-yl)-1,3-oxazole derivatives, demonstrated effective inhibition against several pathogenic microorganisms. For instance:
| Compound | MIC (µg/ml) against Candida species |
|---|---|
| 4-Methyl derivative | 1.6 (C. albicans) |
| Reference drug (5-Fluorocytosine) | 3.2 (C. albicans) |
These findings suggest that the compound may be effective in treating fungal infections .
Anticancer Activity
The anticancer potential of oxazole derivatives has also been a focal point of research. Studies have shown that certain oxazole compounds can inhibit cell proliferation in various cancer cell lines. For example, in vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit enzymes involved in critical metabolic pathways or to modulate receptor activity, thereby exerting therapeutic effects against diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of 4-Methyl-2-(propan-2-yl)-1,3-oxazole derivatives:
- Antimicrobial Studies : A comprehensive study evaluated the antimicrobial efficacy of various oxazole derivatives against bacterial and fungal strains, showing promising results for 4-Methyl derivatives .
- Anticancer Research : Another study focused on the cytotoxic effects of oxazole derivatives on breast cancer cell lines, indicating a significant reduction in cell viability at specific concentrations .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds that may exhibit therapeutic effects. Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.
Antimicrobial Activity
Research has indicated that compounds within the oxazole family, including this acid, possess antimicrobial properties . Studies have shown that derivatives can inhibit the growth of certain bacterial strains, making them candidates for developing new antibiotics.
Anticancer Research
In vitro studies have demonstrated the potential of this compound to inhibit the proliferation of cancer cell lines. For instance, it has been reported to exhibit cytotoxicity against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells, with IC50 values indicating significant efficacy:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This Compound | MDA-MB-231 (breast) | <10 |
| This Compound | HeLa (cervical) | <10 |
| This Compound | Jurkat (leukemia) | >20 |
Organic Synthesis
The compound is utilized in various organic reactions , including cyclization and substitution reactions. It can act as a precursor for synthesizing other functionalized oxazoles or related compounds, which are valuable in pharmaceutical development.
Study 1: Anticancer Properties
A study evaluated the anticancer effects of similar oxazole derivatives on various cancer cell lines. The results indicated that compounds with structural similarities exhibited selective cytotoxicity against Bcl-2 positive cells while sparing Bcl-2 negative cells. This selectivity highlights the potential for targeted cancer therapies using oxazole derivatives.
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of oxazole derivatives. The study found that these compounds could significantly reduce TNF-alpha levels in vitro, suggesting applications in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid
- Molecular Formula: C₆H₇NO₃ (141.13 g/mol) .
- Substituents : Methyl groups at positions 2 and 4.
- Key Differences :
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
- Molecular Formula: C₁₁H₉NO₃ (203.19 g/mol) .
- Substituents : Phenyl group at position 2.
- Increased rigidity and reduced conformational flexibility compared to the isopropyl-substituted compound .
4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic Acid
- Molecular Formula: C₁₂H₉F₂NO₄ (269.21 g/mol) .
- Substituents : Difluoromethyl at position 4, 4-methoxyphenyl at position 2.
- Methoxyphenyl group enhances hydrophobicity and may improve blood-brain barrier penetration .
Heterocycle Modifications: Oxazole vs. Thiazole
4-Methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid
- Molecular Formula: C₈H₁₁NO₂S (185.24 g/mol) .
- Structural Change : Oxazole oxygen replaced with sulfur (thiazole).
- Key Differences :
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Parameters
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | 169.18 | 1.5 | ~10 (Water) | Moderate membrane permeability |
| 2,4-Dimethyl-oxazole-5-carboxylic Acid | 141.13 | 0.8 | ~25 (Water) | Higher solubility, lower potency |
| 4-Methyl-2-phenyl-oxazole-5-carboxylic Acid | 203.19 | 2.2 | ~5 (Water) | Enhanced receptor binding |
| Thiazole Analog (C₈H₁₁NO₂S) | 185.24 | 1.8 | ~8 (Water) | Improved metabolic stability |
Preparation Methods
Table 1: Summary of Cyclization Method Parameters
| Parameter | Details |
|---|---|
| Starting Material | N-formylalanine ester (e.g., isopropyl ester) |
| Catalyst | Solid acid catalyst |
| Reaction Type | Dehydrative cyclization |
| Reaction Time | Shorter than traditional methods (less than 10 hours) |
| Yield | Up to ~82% in related alkoxy oxazoles |
| Environmental Impact | Reduced waste and pollution |
This method is particularly relevant because the isopropyl group (propan-2-yl) is among the alkyl groups compatible with the process. The cyclization step forms the oxazole ring with the desired substitution pattern, followed by saponification and decarboxylation steps to yield the carboxylic acid derivative.
Conventional and Green Synthetic Approaches for Oxazole Derivatives
Oxazole derivatives, including substituted oxazoles like 4-methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, have been synthesized by various classical methods. These include:
- Robinson-Gabriel Synthesis: Cyclodehydration of acylamino keto moieties using mineral acids or polyphosphoric acid, yielding 2,5-disubstituted oxazoles with moderate yields (50-60%).
- Fischer Oxazole Synthesis: Reaction of cyanohydrins with aromatic aldehydes under acidic conditions, involving dehydration.
- van Leusen Synthesis: One-step reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under mild basic conditions to yield 5-substituted oxazoles.
- Bredereck Reaction: Reaction of α-haloketones with amides to form 2,4-disubstituted oxazoles.
- Cycloisomerization Reactions: Using propargylic amides under mild conditions to form polysubstituted oxazoles.
While these methods are well-established, they often involve hazardous reagents, long reaction times, or lower yields for complex substitutions like isopropyl groups.
Green Synthetic Methods and Their Relevance
A comprehensive review of green synthetic methods for oxazole derivatives highlights advances that improve yields, reduce toxic waste, and lower energy consumption. These methods include:
- Microwave-Assisted Synthesis: Accelerates reaction rates and improves yields.
- Ultrasound-Assisted Synthesis: Enhances reaction kinetics and selectivity.
- Use of Ionic Liquids and Deep Eutectic Solvents: Provides environmentally benign reaction media.
- Catalyst Innovations: Employing solid acid catalysts and recyclable catalytic systems.
- Continuous Flow Synthesis: Enhances scalability and process control.
These green approaches are applicable to the synthesis of substituted oxazoles, including this compound, by adapting the cyclization conditions and precursor selection to minimize hazardous reagents and maximize efficiency.
Detailed Research Findings and Comparative Analysis
Q & A
Q. What are the key steps in synthesizing 4-methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, and how can purity be ensured?
The synthesis typically involves cyclocondensation of precursors (e.g., β-keto esters or acetoacetate derivatives) with appropriate amines or hydrazines under reflux conditions. For example, ethyl acetoacetate can react with isopropylamine in the presence of a dehydrating agent like acetic acid and sodium acetate to form the oxazole ring . Purity is optimized by:
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H and ¹³C NMR confirm the oxazole ring (e.g., protons at δ 6.8–7.2 ppm for oxazole C-H) and substituents (isopropyl group: δ 1.2–1.4 ppm for CH₃) .
- IR : Stretching frequencies at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O of oxazole) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁NO₃ at m/z 169.0739) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like regioisomers or hydrolyzed intermediates?
- Temperature control : Maintain reflux at 80–100°C to avoid over-dehydration, which generates side products .
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity during cyclization .
- pH adjustment : Sodium acetate buffers (pH 4–5) suppress premature hydrolysis of ester intermediates .
- In situ monitoring : TLC or HPLC tracks reaction progress to halt at maximal yield (~3–5 hours) .
Q. What computational methods aid in resolving discrepancies between experimental and theoretical data (e.g., bond angles, dipole moments)?
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets model geometry and electronic properties. Compare computed IR/NMR spectra with experimental data to validate structures .
- Molecular docking : Predict binding affinities if the compound is studied for bioactivity (e.g., enzyme inhibition) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or hydrogen bonding .
Q. What strategies enable functionalization of the oxazole ring to explore structure-activity relationships (SAR)?
- Carboxylic acid derivatization : Convert to amides via EDC/HOBt coupling with amines .
- Electrophilic substitution : Introduce halogens (Cl, Br) at the oxazole C4 position using NBS or SOCl₂ .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the isopropyl group .
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data reported in literature?
Q. What experimental controls are critical when assessing biological activity (e.g., enzyme inhibition)?
- Negative controls : Use structurally similar but inactive analogs (e.g., methyl ester derivatives) to rule out nonspecific binding .
- Dose-response curves : IC₅₀ values should be validated across ≥3 independent replicates with p < 0.05 significance .
- Counter-screening : Test against unrelated enzymes (e.g., kinases vs. proteases) to confirm target specificity .
Methodological Tables
Q. Table 1. Optimization of Synthesis Parameters
| Parameter | Optimal Condition | Effect on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 100°C | Maximizes cyclization rate | |
| Solvent | Acetic acid/NaOAc | Suppresses hydrolysis | |
| Reaction Time | 4 hours | Balances yield vs. by-products |
Q. Table 2. Key Spectroscopic Data
| Technique | Observed Signal | Structural Assignment | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.25 (d, J=6.8 Hz) | Isopropyl CH₃ | |
| IR (KBr) | 1695 cm⁻¹ | Carboxylic acid C=O | |
| HRMS | m/z 169.0739 [M+H]⁺ | Molecular ion confirmation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
